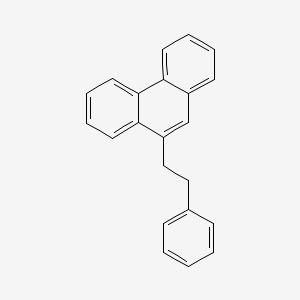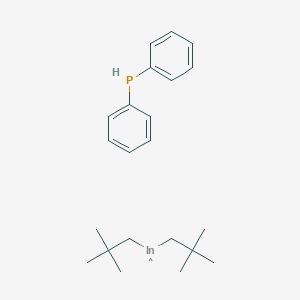
Bis(2,2-dimethylpropyl)indiganyl--diphenylphosphane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) is a complex organophosphorus compound. It is characterized by the presence of both indiganyl and diphenylphosphane groups, making it a unique ligand in coordination chemistry. This compound is often used in various catalytic processes due to its ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) typically involves the reaction of 2,2-dimethylpropylindiganyl with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
On an industrial scale, the production of Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The indiganyl or diphenylphosphane groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of stable metal complexes.
Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in enzymes and other catalytic systems, where the compound acts as a ligand to enhance the reactivity and selectivity of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)phenyl ether (DPEphos): A wide bite angle diphosphine ligand used in inorganic and organometallic chemistry.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A highly selective homogeneous catalyst used for the reduction of aryl ketones, β-keto esters, and α-amino ketones.
Uniqueness
Bis(2,2-dimethylpropyl)indiganyl–diphenylphosphane (1/1) is unique due to its specific combination of indiganyl and diphenylphosphane groups, which provide distinct steric and electronic properties. This uniqueness allows it to form more stable and selective complexes compared to other similar compounds, making it highly valuable in catalytic applications.
Propriétés
Numéro CAS |
110138-91-5 |
|---|---|
Formule moléculaire |
C22H33InP |
Poids moléculaire |
443.3 g/mol |
InChI |
InChI=1S/C12H11P.2C5H11.In/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-5(2,3)4;/h1-10,13H;2*1H2,2-4H3; |
Clé InChI |
UVGRDCQUTRYKJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C[In]CC(C)(C)C.C1=CC=C(C=C1)PC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


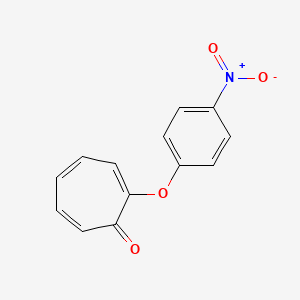
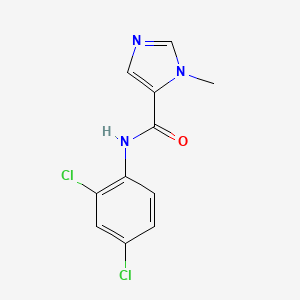

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)



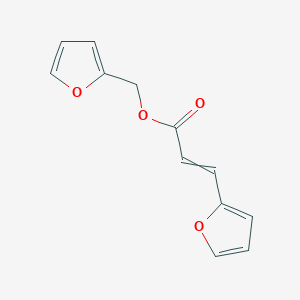
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
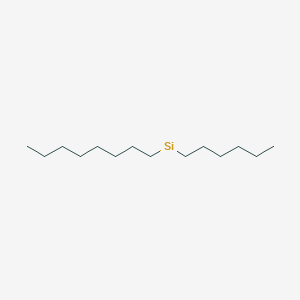

![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
